QWRSREBUXQTLOF-UHFFFAOYSA-O
Description
The compound corresponding to the InChIKey QWRSREBUXQTLOF-UHFFFAOYSA-O is identified as 2-Chloro-5-fluorobenzoic acid (CAS No. 84194-30-9), a halogenated aromatic carboxylic acid. Below are its key characteristics derived from experimental and computational data :
Properties
Molecular Formula |
C27H34NO4+ |
|---|---|
Molecular Weight |
436.572 |
IUPAC Name |
[2-[2-(3,4-dimethoxyphenyl)ethyl]-6-methylpyridin-1-ium-3-yl] adamantane-1-carboxylate |
InChI |
InChI=1S/C27H33NO4/c1-17-4-8-23(22(28-17)7-5-18-6-9-24(30-2)25(13-18)31-3)32-26(29)27-14-19-10-20(15-27)12-21(11-19)16-27/h4,6,8-9,13,19-21H,5,7,10-12,14-16H2,1-3H3/p+1 |
InChI Key |
QWRSREBUXQTLOF-UHFFFAOYSA-O |
SMILES |
CC1=[NH+]C(=C(C=C1)OC(=O)C23CC4CC(C2)CC(C4)C3)CCC5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties:
Comparison with Similar Compounds
To contextualize 2-chloro-5-fluorobenzoic acid, two structurally analogous compounds are analyzed: 2,5-dichlorobenzoic acid and 2,5-difluorobenzoic acid . These share the benzoic acid backbone with halogen substitutions but differ in substituent type and position.
Structural and Functional Comparison
Table 1: Structural and Physicochemical Properties
Key Observations:
Lipophilicity :
- The dichloro derivative (Log P ~2.85) is more lipophilic than the chloro-fluoro analog (Log P ~2.11), as chlorine’s larger atomic radius enhances hydrophobic interactions.
- The difluoro compound (Log P ~1.62) is less lipophilic due to fluorine’s electronegativity and smaller size, increasing polarity .
Solubility :
- The difluoro analog’s higher solubility (~1.20 mg/mL) aligns with fluorine’s ability to engage in hydrogen bonding.
- Dichloro and chloro-fluoro derivatives exhibit lower solubility due to reduced polarity .
Acidity :
- The chloro-fluoro compound’s acidity (pKa ~2.8) is intermediate between dichloro (stronger acid, pKa ~2.5) and difluoro (weaker acid, pKa ~3.0). Chlorine’s electron-withdrawing effect enhances acidity more effectively than fluorine .
Key Differences:
- Chloro-Fluoro Hybrid : Combines moderate reactivity for tailored drug design, balancing lipophilicity and metabolic stability .
- Dichloro Analog : Preferred in industrial applications (e.g., polymer additives) due to higher thermal stability.
- Difluoro Analog : Used in electronics and optics for its polarity and low steric hindrance.
Table 3: Hazard Comparison
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